![molecular formula C8H4N2OS B1319588 4-氧代-4,5-二氢噻吩[3,2-c]吡啶-7-碳腈 CAS No. 55040-34-1](/img/structure/B1319588.png)

4-氧代-4,5-二氢噻吩[3,2-c]吡啶-7-碳腈

描述

Synthesis Analysis

The synthesis of similar compounds, such as 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid derivatives, has been reported . The synthesis was carried out in six steps without any chromatographic purification. A tandem nucleophilic aromatic substitution/cyclization reaction was used as a key step in the sequence .Chemical Reactions Analysis

The synthesis of similar compounds involved a tandem nucleophilic aromatic substitution/cyclization reaction . This was used as a key step in the sequence .Physical and Chemical Properties Analysis

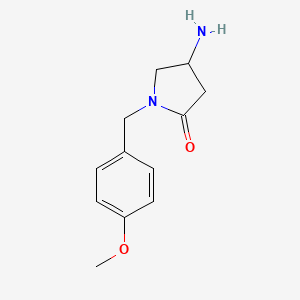

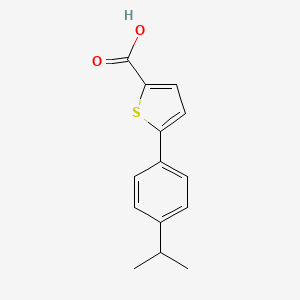

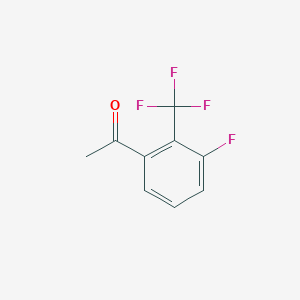

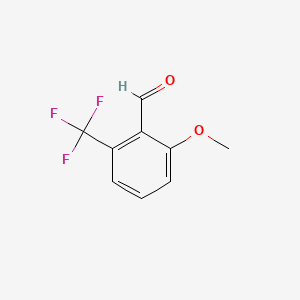

The molecular formula of “4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile” is C8H4N2OS and its molecular weight is 176.2 g/mol.科学研究应用

合成和结构分析

已经在各种研究中合成并对4-氧代-4,5-二氢噻吩[3,2-c]吡啶-7-碳腈及相关化合物进行了结构分析。这些化合物在激酶抑制剂的合成中显示出重要意义,这是一类具有潜在应用于治疗各种疾病,包括癌症的化合物。例如,Tumey等人(2008年)展示了一种新的噻吩[2,3-b]吡啶-5-碳腈的合成方法,这是激酶抑制剂合成中的关键中间体(Tumey et al., 2008)。同样,Sharma等人(2015年)和Zheng(2012年)对相关吡啶衍生物进行了X射线研究,以了解它们的分子和晶体结构(Sharma et al., 2015);(Zheng,2012年)。

光学和电化学性质

已经在各种研究中探索了4-氧代-4,5-二氢噻吩[3,2-c]吡啶-7-碳腈衍生物的光学和电化学性质。Zedan等人(2020年)研究了相关吡啶衍生物的结构、光学和结合特性,突出了它们在光电应用中的潜力(Zedan et al., 2020)。Vafajoo等人(2014年)研究了相关化合物的电催化组装,揭示了高效的合成方法和在各种化学过程中的潜在应用(Vafajoo et al., 2014)。

腐蚀抑制

研究还探讨了相关吡啶衍生物作为腐蚀抑制剂的应用。例如,Sudheer和Quraishi(2015年)研究了芳基吡唑吡啶衍生物对铜的腐蚀抑制效果,展示了在保护金属免受腐蚀方面的显著潜力(Sudheer & Quraishi, 2015)。

一氧化氮合酶抑制潜力

Beaton等人(2001年)证明了4-氧代-4,5-二氢噻吩[3,2-c]吡啶-7-碳腈衍生物是一氧化氮合酶的有效抑制剂,表明它们在治疗与过度一氧化氮产生相关的疾病方面具有潜力(Beaton et al., 2001)。

作用机制

Target of Action

Thieno-pyridine derivatives are known to have diverse biological activities , suggesting that they may interact with multiple targets.

Mode of Action

Thieno-pyridine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Thieno-pyridine derivatives are known to influence various biochemical pathways, potentially leading to downstream effects .

Result of Action

One study has shown that a related compound has potent in vitro and in vivo antifungal activity against cryptococcus spp .

未来方向

生化分析

Biochemical Properties

4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been studied for its potential as a kinase inhibitor, which involves binding to the active site of kinases and inhibiting their activity . This interaction can modulate signaling pathways that are critical for cell growth and proliferation. Additionally, 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile may interact with other biomolecules, such as receptors and transporters, further influencing cellular processes.

Cellular Effects

The effects of 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting specific kinases, 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile can alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events . This can affect processes such as cell cycle progression, apoptosis, and differentiation. Furthermore, the compound’s impact on gene expression can result in altered levels of proteins involved in metabolic pathways, thereby influencing cellular metabolism.

Molecular Mechanism

At the molecular level, 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of kinase activity by binding to the active site of the enzyme . This binding interaction prevents the kinase from phosphorylating its substrates, thereby disrupting the signaling cascade. Additionally, 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile may interact with other biomolecules, such as receptors and transcription factors, leading to changes in gene expression and cellular function. These interactions can result in the activation or inhibition of specific signaling pathways, ultimately influencing cellular behavior.

Temporal Effects in Laboratory Settings

The effects of 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile can lead to cumulative effects on cellular function. For instance, prolonged inhibition of kinases may result in sustained changes in cell signaling and gene expression, potentially leading to altered cellular phenotypes. Additionally, the compound’s stability and degradation profile can influence its efficacy and potency in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert its intended biological effects, such as kinase inhibition . At higher doses, 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile may cause toxic or adverse effects, including off-target interactions and disruption of normal cellular processes. Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly, highlighting the importance of dose optimization in preclinical studies.

Metabolic Pathways

4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile may affect metabolic flux and metabolite levels, further impacting cellular function.

Transport and Distribution

The transport and distribution of 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile may localize to specific cellular compartments, such as the cytoplasm or nucleus, where it exerts its effects. The compound’s distribution within tissues can also influence its efficacy and toxicity, as different tissues may have varying levels of transporters and binding proteins.

Subcellular Localization

The subcellular localization of 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the cytoplasm, where it can modulate signaling pathways and cellular metabolism. The subcellular localization of 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile can significantly impact its biological activity and therapeutic potential.

属性

IUPAC Name |

4-oxo-5H-thieno[3,2-c]pyridine-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2OS/c9-3-5-4-10-8(11)6-1-2-12-7(5)6/h1-2,4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPNWIRCTPUMKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1C(=O)NC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593857 | |

| Record name | 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55040-34-1 | |

| Record name | 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Spiro-[1-thiophthalane] piperidine hydrochloride](/img/structure/B1319507.png)

![6-tert-Butyl 2-methyl 5H-pyrrolo[3,4-d]pyrimidine-2,6(7H)-dicarboxylate](/img/structure/B1319518.png)

![Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B1319519.png)

![4-[2-(1-Ethyl-piperidin-2-YL)-ethoxy]-phenylamine](/img/structure/B1319522.png)